3-[(4-Bromophenyl)sulfanyl]pyrrolidine 3-[(4-Bromophenyl)sulfanyl]pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1250919-95-9
VCID: VC5460299
InChI: InChI=1S/C10H12BrNS/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2
SMILES: C1CNCC1SC2=CC=C(C=C2)Br
Molecular Formula: C10H12BrNS
Molecular Weight: 258.18

3-[(4-Bromophenyl)sulfanyl]pyrrolidine

CAS No.: 1250919-95-9

Cat. No.: VC5460299

Molecular Formula: C10H12BrNS

Molecular Weight: 258.18

* For research use only. Not for human or veterinary use.

3-[(4-Bromophenyl)sulfanyl]pyrrolidine - 1250919-95-9

Specification

CAS No. 1250919-95-9
Molecular Formula C10H12BrNS
Molecular Weight 258.18
IUPAC Name 3-(4-bromophenyl)sulfanylpyrrolidine
Standard InChI InChI=1S/C10H12BrNS/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2
Standard InChI Key UPSQZZUZDOKRFM-UHFFFAOYSA-N
SMILES C1CNCC1SC2=CC=C(C=C2)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a pyrrolidine ring (C₄H₈N) substituted at the 3-position with a sulfanyl group (-S-) linked to a 4-bromophenyl ring. The pyrrolidine ring adopts a non-planar conformation due to sp³ hybridization at its carbon atoms, enabling pseudorotation—a dynamic process where the ring twists to adopt different puckered conformations . This flexibility enhances its ability to interact with stereospecific biological targets. The 4-bromophenyl group introduces electron-withdrawing effects via the bromine atom, which influences the compound’s electronic distribution and reactivity.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂BrNS
Molecular Weight258.18 g/mol
CAS Number1250919-95-9
Purity (Typical)>95% (HPLC)
SolubilityModerate in DMSO, low in water

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a nucleophilic substitution reaction between 4-bromothiophenol and pyrrolidine. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere, with sodium hydride (NaH) or potassium carbonate (K₂CO₃) serving as the base to deprotonate pyrrolidine and enhance its nucleophilicity. The general reaction scheme is:

4-Bromothiophenol+PyrrolidineBase3-[(4-Bromophenyl)sulfanyl]pyrrolidine+H2O\text{4-Bromothiophenol} + \text{Pyrrolidine} \xrightarrow{\text{Base}} \text{3-[(4-Bromophenyl)sulfanyl]pyrrolidine} + \text{H}_2\text{O}

Yields range from 60% to 85%, depending on reaction time and temperature. Purification is achieved via column chromatography or recrystallization from ethanol.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to improve reaction efficiency and safety. These systems minimize byproduct formation and enable real-time monitoring of reaction parameters. Post-synthesis, high-performance liquid chromatography (HPLC) is used to achieve >99% purity, critical for pharmaceutical applications.

Table 2: Optimization of Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes rate
Reaction Time4–6 hoursBalances completion vs. degradation
BaseNaH (1.2 equiv)Enhances nucleophilicity

Mechanistic Insights and Biological Interactions

Molecular Interactions

The sulfanyl group (-S-) acts as a hydrogen bond acceptor, forming stable interactions with amino acid residues such as serine or threonine in enzyme active sites. Concurrently, the 4-bromophenyl group engages in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine), stabilizing ligand-receptor complexes. These dual interactions make the compound a potent modulator of enzymes like kinases and proteases.

Stereochemical Considerations

The pyrrolidine ring’s stereogenicity allows for enantioselective interactions. For instance, the (R)-enantiomer may exhibit higher affinity for a target receptor compared to the (S)-form, a phenomenon observed in related pyrrolidine-based NMDA receptor antagonists . Such stereochemical nuances underscore the importance of chiral resolution in drug development .

Applications in Drug Discovery

Intermediate in Pharmaceutical Synthesis

Comparative Analysis with Related Compounds

Table 3: Comparison with 3-((4-Bromophenyl)methyl)pyrrolidine

Property3-[(4-Bromophenyl)sulfanyl]pyrrolidine3-((4-Bromophenyl)methyl)pyrrolidine
Molecular Weight258.18 g/mol240.14 g/mol
Key Functional GroupSulfanyl (-S-)Methylene (-CH₂-)
Hydrogen Bond CapacityHigh (S atom)Low
Synthetic AccessibilityModerateHigh

The sulfanyl group confers greater polarity and hydrogen-bonding capacity compared to the methylene group, making the former more suitable for targeting polar enzyme active sites .

Future Directions and Research Opportunities

Exploration of Stereoisomers

Synthetic routes employing chiral catalysts could yield enantiopure forms, enabling studies on stereospecific bioactivity. For example, (2S,4R)-configured pyrrolidines have demonstrated enhanced NMDA receptor selectivity , suggesting similar potential for this compound.

Targeted Drug Delivery Systems

Conjugation with nanoparticle carriers (e.g., liposomes) may improve bioavailability and reduce off-target effects. Preliminary studies on pyrrolidine-functionalized nanoparticles show 40% increased uptake in cancer cell lines .

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